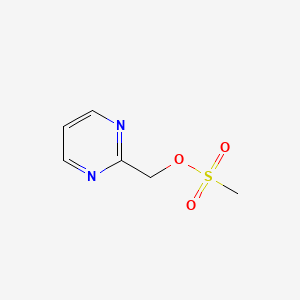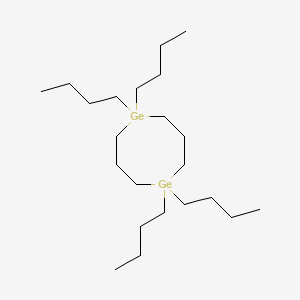
1,1,5,5-Tetrabutyl-1,5-digermocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,5,5-Tetrabutyl-1,5-digermocane is a chemical compound with the molecular formula C22H48Ge2 It is a member of the digermocane family, characterized by the presence of germanium atoms in its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,5,5-Tetrabutyl-1,5-digermocane typically involves the reaction of germanium tetrachloride with butyl lithium in the presence of a suitable solvent. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is carefully monitored to optimize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,5,5-Tetrabutyl-1,5-digermocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various germanium-containing compounds, such as germanium oxides, halides, and organogermanium compounds.
Applications De Recherche Scientifique
1,1,5,5-Tetrabutyl-1,5-digermocane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and electronic devices due to its unique properties.
Mécanisme D'action
The mechanism of action of 1,1,5,5-Tetrabutyl-1,5-digermocane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,3,3-Tetramethyl-1,3-digermocane
- 1,1,3,3-Tetraethyl-1,3-digermocane
- 1,1,5,5-Tetraphenyl-1,5-digermocane
Uniqueness
1,1,5,5-Tetrabutyl-1,5-digermocane is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Propriétés
Numéro CAS |
56437-93-5 |
|---|---|
Formule moléculaire |
C22H48Ge2 |
Poids moléculaire |
457.9 g/mol |
Nom IUPAC |
1,1,5,5-tetrabutyl-1,5-digermocane |
InChI |
InChI=1S/C22H48Ge2/c1-5-9-15-23(16-10-6-2)19-13-21-24(17-11-7-3,18-12-8-4)22-14-20-23/h5-22H2,1-4H3 |
Clé InChI |
LYFIVMCYUKEOFC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Ge]1(CCC[Ge](CCC1)(CCCC)CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



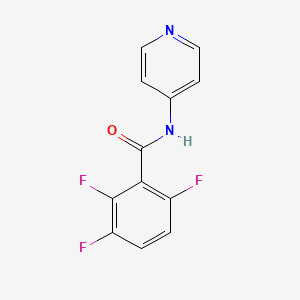


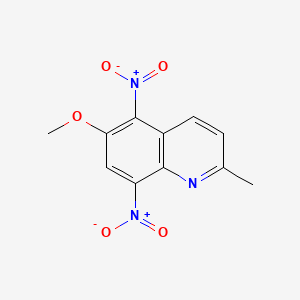

![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
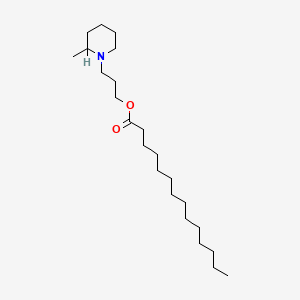
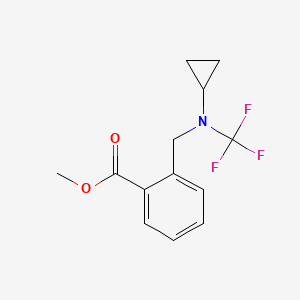

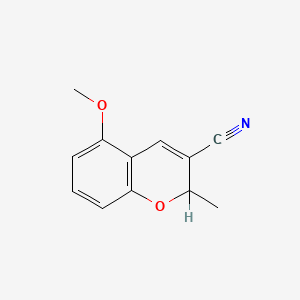

![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
